2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 892362-32-2
VCID: VC7132569
InChI: InChI=1S/C23H15ClF3N3O2/c24-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)29-22(32)30(19)13-20(31)28-17-8-4-7-15(11-17)23(25,26)27/h1-12H,13H2,(H,28,31)
SMILES: C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C23H15ClF3N3O2
Molecular Weight: 457.84

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 892362-32-2

Cat. No.: VC7132569

Molecular Formula: C23H15ClF3N3O2

Molecular Weight: 457.84

* For research use only. Not for human or veterinary use.

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - 892362-32-2

Specification

CAS No. 892362-32-2
Molecular Formula C23H15ClF3N3O2
Molecular Weight 457.84
IUPAC Name 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C23H15ClF3N3O2/c24-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)29-22(32)30(19)13-20(31)28-17-8-4-7-15(11-17)23(25,26)27/h1-12H,13H2,(H,28,31)
Standard InChI Key SEHNCZNTIPYHPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule belonging to the quinazolinone class. This class of compounds is renowned for its diverse biological activities, particularly in medicinal chemistry. The presence of both chloro and trifluoromethyl substituents enhances its potential pharmacological properties.

Synthesis

The synthesis of quinazolinone derivatives typically involves multiple steps:

  • Formation of the Quinazolinone Core: This often requires the reaction of appropriate aniline derivatives with carbonyl compounds under controlled conditions.

  • Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through halogenation and electrophilic substitution reactions.

  • Final Acetamide Formation: The acetamide moiety is added to the nitrogen atom of the quinazolinone structure.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.

Biological Activity

Compounds in the quinazolinone class have shown potential as kinase inhibitors, which play crucial roles in cellular signaling pathways relevant to cancer and other diseases. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target enzymes, potentially leading to significant inhibitory effects on their activity.

Research Findings

While specific research findings for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide are not detailed in the available sources, compounds with similar structures have demonstrated promising biological activities. These include potential applications in treating various diseases due to their interactions with specific molecular targets such as enzymes or receptors.

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